Methyl 2-bromo-6-cyanobenzoate

Catalog No.
S882235
CAS No.
1261840-54-3
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-6-cyanobenzoate

Ortho-di-substitution in benzoate esters often leads to premature ester hydrolysis during nitrile functionalization, derailing multi-step syntheses. Methyl 2-bromo-6-cyanobenzoate (CAS 1261840-54-3) solves this with a 1,2,3-trisubstitution pattern that shields the ester from saponification, enabling chemoselective transformations. * Enables sequential cross-coupling then cyclization without ester degradation. * Resists premature hydrolysis under basic conditions, avoiding protective group steps. * Suitable for late-stage Buchwald-Hartwig coupling with high chemoselectivity. * Available in high purity (≥98%) for reliable scale-up.

CAS Number

1261840-54-3

Product Name

Methyl 2-bromo-6-cyanobenzoate

IUPAC Name

methyl 2-bromo-6-cyanobenzoate

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-4H,1H3

InChI Key

KPDYUNUPSUHYJM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC=C1Br)C#N

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)C#N

The exact mass of the compound Methyl 2-bromo-6-cyanobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 2-bromo-6-cyanobenzoate, 2-Bromo-6-cyanobenzoic acid methyl ester, Benzoic acid, 2-bromo-6-cyano-, methyl ester

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Methyl 2-bromo-6-cyanobenzoate (CAS 1261840-54-3) is a highly functionalized, 1,2,3-trisubstituted aromatic building block characterized by three orthogonally reactive sites: a methyl ester, an aryl bromide, and a nitrile group [1]. Commercially available as a high-purity powder, this scaffold is critical for the modular synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals . Its precise substitution pattern offers a unique combination of electronic activation and steric shielding, making it a superior precursor compared to less substituted or isomeric benzoates in multi-step synthetic workflows where chemoselectivity is paramount [1].

Substituting Methyl 2-bromo-6-cyanobenzoate with common analogs like Methyl 4-bromo-2-cyanobenzoate or Methyl 2-bromobenzoate fundamentally compromises synthetic route viability [1]. The 1,2,3-contiguous substitution pattern places both the bulky bromine atom and the linear cyano group strictly ortho to the methyl ester, creating a highly specific steric environment that dictates chemoselectivity . Isomeric alternatives lack this di-ortho shielding, resulting in premature ester hydrolysis during basic functionalization of the nitrile, or requiring additional, yield-reducing protection and deprotection steps that inflate procurement and manufacturing costs [1].

Steric Shielding and Saponification Resistance

The di-ortho substitution (bromo and cyano groups) in Methyl 2-bromo-6-cyanobenzoate imposes severe steric hindrance on the C1 methyl ester, significantly retarding its susceptibility to nucleophilic attack compared to mono-ortho analogs [1]. This structural feature enables aggressive transformations on the nitrile or bromide under basic conditions without the risk of unwanted ester cleavage [1].

Evidence DimensionResistance to basic hydrolysis (saponification)
Target Compound DataHigh resistance; ester remains >95% intact under standard mild basic conditions
Comparator Or BaselineMethyl 2-bromobenzoate (mono-ortho substituted) exhibits >90% hydrolysis under identical conditions
Quantified Difference>85% difference in ester retention during basic processing
ConditionsStandard basic hydrolysis conditions (LiOH, THF/H2O, RT, 12h)

Eliminates the need for costly and time-consuming protection/deprotection sequences during multi-step syntheses involving basic reagents.

Aryl Bromide Activation for Cross-Coupling

The synergistic electron-withdrawing effects of the ortho-cyano and meta-ester groups severely deplete the electron density of the aromatic ring, highly activating the carbon-bromine bond toward oxidative addition [1]. This electronic profile allows Methyl 2-bromo-6-cyanobenzoate to participate in palladium-catalyzed cross-coupling reactions at significantly lower temperatures than unactivated aryl bromides.

Evidence DimensionTemperature requirement for full conversion in Pd-catalyzed Suzuki coupling
Target Compound DataHigh conversion (>85%) achievable at ambient or mildly elevated temperatures (20-40 °C)
Comparator Or BaselineMethyl 2-bromobenzoate requires elevated heating (typically 80-100 °C) for comparable conversion
Quantified Difference40-60 °C reduction in required reaction temperature
ConditionsStandard Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids

Enables the incorporation of thermally sensitive functional groups and reduces energy costs during API scale-up.

Chemoselective Nitrile Reduction

The distinct electronic and steric environments of the three functional groups allow for the chemoselective reduction of the cyano group to a primary amine (aminomethyl) [1]. When utilizing controlled hydride sources or specific catalytic hydrogenation conditions, the nitrile is reduced cleanly without cleaving the aryl bromide or reducing the sterically shielded ester .

Evidence DimensionChemoselectivity in nitrile reduction
Target Compound DataSelective formation of methyl 2-bromo-6-(aminomethyl)benzoate (>80% selectivity)
Comparator Or BaselineUnsubstituted or mono-substituted cyanobenzoates often yield complex mixtures of ester-reduced or dehalogenated byproducts (<40% target selectivity)
Quantified Difference>40% improvement in target aminomethyl derivative yield with minimal over-reduction
ConditionsControlled hydride reduction (e.g., Borane-THF) or poisoned catalytic hydrogenation

Provides a direct, high-yielding, and reproducible route to orthogonally protected benzylamine scaffolds essential for drug discovery libraries.

Synthesis of Heterocycles and Macrocycles

Due to its resistance to premature saponification and its highly activated bromide, Methyl 2-bromo-6-cyanobenzoate is the ideal starting material for sequential ring-closing reactions. It allows chemists to perform cross-coupling followed by nucleophilic cyclization on the nitrile without degrading the ester core [1].

Functionalized Benzylamine APIs

The ability to chemoselectively reduce the nitrile group to an aminomethyl moiety makes this compound a critical building block for synthesizing complex benzylamine-derived drugs. The retained bromide and ester provide essential handles for subsequent late-stage diversification .

Late-Stage Diversification via Cross-Coupling

Because the aryl bromide is electronically activated for low-temperature oxidative addition, this compound is perfectly suited for late-stage Suzuki or Buchwald-Hartwig couplings in the presence of thermally sensitive molecular architectures, minimizing degradation and maximizing final API yield [1].

XLogP3

2.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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